

# Application Notes and Protocols for the NMR Analysis of 4-Phenoxyphenol

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## Compound of Interest

Compound Name: **4-Phenoxyphenol**

Cat. No.: **B1666991**

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These application notes provide a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) analysis of **4-phenoxyphenol**. The information enclosed is intended to assist in the structural elucidation and quality control of this compound, which is a significant intermediate in various chemical syntheses.

## Introduction

**4-Phenoxyphenol** is an aromatic ether that serves as a key building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its chemical structure consists of a phenol ring linked to a phenyl group through an ether oxygen. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of **4-phenoxyphenol** by providing detailed information about its molecular structure. This document outlines the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The chemical structure of **4-phenoxyphenol** gives rise to a distinct set of signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The following tables summarize the expected chemical shifts ( $\delta$ ) in parts per million (ppm) referenced to tetramethylsilane (TMS). The data presented is a compilation from typical spectra recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectral Data for **4-Phenoxyphenol** in  $\text{CDCl}_3$ [1]

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-A	7.29	m
H-B	7.04	m
H-C	6.95	m
H-D	6.92	m
H-E	6.81	m
-OH	5.34	s

m = multiplet, s = singlet

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **4-Phenoxyphenol** in  $\text{CDCl}_3$ [2]

Assignment	Chemical Shift ( $\delta$ , ppm)
C1	157.8
C2	151.0
C3	129.8
C4	123.0
C5	120.9
C6	119.0
C7	118.0
C8	116.0

## Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details the recommended procedures for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **4-**

phenoxyphenol.

## Sample Preparation

- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) is a commonly used solvent for the NMR analysis of **4-phenoxyphenol** due to its excellent solubilizing properties for this compound and its single, well-defined solvent peak.
- Sample Concentration: Dissolve approximately 5-10 mg of **4-phenoxyphenol** in 0.5-0.7 mL of  $\text{CDCl}_3$ . The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the residual solvent peak.
- Sample Filtration: If the sample solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
- NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

## NMR Data Acquisition

The following parameters are recommended for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

### $^1\text{H}$ NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz
- Number of Scans (NS): 16-32
- Acquisition Time (AQ): 3-4 seconds
- Relaxation Delay (D1): 1-2 seconds

- Pulse Width (P1): 90° pulse
- Spectral Width (SW): 16 ppm (-2 to 14 ppm)
- Temperature: 298 K

**<sup>13</sup>C NMR Acquisition Parameters:**

- Spectrometer Frequency: 100 MHz
- Number of Scans (NS): 1024-4096 (or more, depending on concentration)
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2-5 seconds
- Pulse Program: Proton-decoupled (e.g., zgpg30)
- Spectral Width (SW): 240 ppm (-20 to 220 ppm)
- Temperature: 298 K

## Data Processing and Interpretation

- Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for <sup>1</sup>H and 1-2 Hz for <sup>13</sup>C spectra before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm for <sup>1</sup>H,  $\delta$  = 77.16 ppm for <sup>13</sup>C).
- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the <sup>1</sup>H spectrum to determine the relative number of protons.

- Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the **4-phenoxyphenol** molecule based on their chemical shifts, multiplicities, and integration values.

## Visualization of 4-Phenoxyphenol Structure and NMR Assignments

The following diagram illustrates the chemical structure of **4-phenoxyphenol** with the atom numbering used for the NMR assignments in the tables above.

C1 C2 C3 C4 C5 C6 C7 C8 O O H-A H-B H-C H-D H-E H-OH

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Caption: Chemical structure of **4-Phenoxyphenol**.

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## References

- 1. 4-Phenoxyphenol(831-82-3) 1H NMR [m.chemicalbook.com]
- 2. 4-Phenoxyphenol(831-82-3) 13C NMR spectrum [chemicalbook.com]
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